9-Bromocamphor

Description

Historical Trajectories of Camphor (B46023) Bromination and Derivatization

The journey of camphor derivatization is a rich narrative that intertwines with the development of organic chemistry itself. Camphor, a readily available natural product, has long been a subject of chemical manipulation due to its intriguing bicyclic structure. researchgate.netnih.gov The word "camphor" itself has a global etymology, tracing back through French, Latin, Arabic, and Malay, where it was referred to as "kapur Barus" or "Barus chalk" due to its white, crystalline appearance. chemeurope.com The total synthesis of camphor was first achieved by Gustaf Komppa in 1903, a landmark event that marked the first industrial total synthesis of a natural product. chemeurope.com

Early investigations into the reactivity of camphor laid the groundwork for the synthesis of its various derivatives. The bromination of camphor, in particular, has been a subject of considerable interest. rasayanjournal.co.in When camphor reacts with bromine in the presence of sulfuric acid, it undergoes bromination to yield a mixture of (+)-9-bromocamphor and (-)-9-bromocamphor. geeksforgeeks.orgextramarks.com The study of camphor bromination has led to the development of a general mechanistic scheme that also explains the acid-catalyzed racemization of camphor and the isomerization of other brominated camphor derivatives. rsc.orgresearchgate.net

Over the years, chemists have developed methods for the direct or indirect introduction of functional groups at various carbon atoms of the camphor scaffold, including positions C-3, C-5, C-8, C-9, and C-10. researchgate.net This has led to a diverse array of camphor derivatives with a wide range of applications. For instance, the conversion of (+)-3-bromocamphor to (+)-3,9-dibromocamphor is a known transformation, and further studies have revealed the formation of (+)-3,9,9-tribromocamphor as a minor product. rsc.orgresearchgate.net These early studies on camphor bromination and derivatization were crucial in establishing the foundational knowledge required for the more targeted and sophisticated applications of specific derivatives like 9-bromocamphor in modern research.

Contemporary Significance of this compound in Organic Synthesis and Mechanistic Studies

In the realm of contemporary organic chemistry, this compound has carved out a niche as a versatile building block and a probe for mechanistic investigations. cdnsciencepub.comacs.org Its utility stems from the presence of a reactive bromine atom on a chiral scaffold, which allows for a variety of subsequent chemical transformations.

In Organic Synthesis:

This compound serves as a key starting material for the synthesis of other functionalized camphor derivatives. For example, it can be reduced to produce 9-deuteriocamphor, a valuable isotopically labeled compound for mechanistic studies. cdnsciencepub.com The reduction is typically achieved using reagents like tributyltin deuteride (B1239839). cdnsciencepub.com Furthermore, this compound derivatives can undergo unusual cyclopropanation reactions. For instance, C(2) endo-alkylated this compound derivatives have been shown to react with potassium tert-butoxide in warm DMSO to yield tricyclic 7-spiro-cyclopropyl camphor derivatives. acs.orgnih.gov This transformation highlights the unique reactivity of the this compound system and provides access to novel molecular architectures.

The ability to introduce substituents at the C-9 position via this compound has expanded the synthetic utility of the camphor framework. These derivatives are valuable as chiral starting materials in the enantioselective synthesis of complex natural products and other biologically active molecules. researchgate.netnih.gov

In Mechanistic Studies:

The study of reactions involving this compound has provided significant insights into various reaction mechanisms. The conversion of (+)-camphor to partially racemic this compound has been instrumental in developing mechanistic models that involve Wagner-Meerwein rearrangements. rsc.orgcdnsciencepub.com The formation of brominated intermediates and their subsequent rearrangements have been proposed to explain the observed stereochemical outcomes. cdnsciencepub.com

Detailed mechanistic investigations have also been carried out on the bromination of camphor derivatives. For example, the C(9)-bromination of (+)-endo-3-bromocamphor to (+)-endo-3,9-dibromocamphor is a key transformation where the underlying mechanisms have been scrutinized. cdnsciencepub.com Isotopic labeling studies using derivatives of this compound, such as 9-deuteriocamphor, have been crucial in elucidating the pathways of these complex rearrangements. cdnsciencepub.compsu.edu These studies have helped to refine our understanding of fundamental organic reaction mechanisms, including carbocation rearrangements and neighboring group participation.

The table below summarizes some of the key physical and spectroscopic properties of related brominated camphor derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| (+)-3-Bromocamphor | C₁₀H₁₅BrO | 231.13 | 75-77 |

| (+)-3,9-Dibromocamphor | C₁₀H₁₄Br₂O | 310.03 | - |

| This compound | C₁₀H₁₅BrO | 231.13 | - |

Data sourced from various chemical suppliers and literature. Melting point for dibromo and 9-bromo derivatives can vary based on isomeric purity.

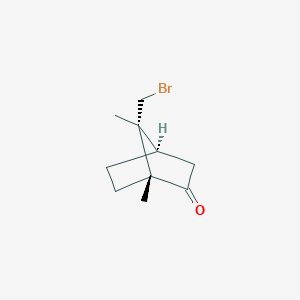

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15BrO |

|---|---|

Molecular Weight |

231.13 g/mol |

IUPAC Name |

(1R,4R,7R)-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H15BrO/c1-9-4-3-7(5-8(9)12)10(9,2)6-11/h7H,3-6H2,1-2H3/t7-,9+,10-/m1/s1 |

InChI Key |

JOXACTPHKLKJNP-FKTZTGRPSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@@]1(C)CBr)CC2=O |

Canonical SMILES |

CC12CCC(C1(C)CBr)CC2=O |

Synonyms |

9-bromocamphor |

Origin of Product |

United States |

Synthetic Methodologies for 9 Bromocamphor and Its Structural Isomers

Regioselective and Stereoselective Bromination of Camphor (B46023) Analogues

The selective introduction of a bromine atom onto the camphor scaffold is a pivotal process for the generation of valuable chiral building blocks. The outcome of the bromination is highly dependent on the reaction conditions and the specific camphor analogue being used.

Direct Bromination Approaches

Direct bromination of camphor typically yields the 3-bromocamphor (B185472) isomer as the major product. This is due to the activation of the C3 position by the adjacent carbonyl group, making it susceptible to electrophilic attack. The reaction is often carried out using molecular bromine in a suitable solvent, such as acetic acid. For instance, d-camphor (B3430136) can be treated with bromine at elevated temperatures to produce d-3-bromocamphor. prepchem.com The process involves the dropwise addition of bromine to camphor, followed by a period of stirring to ensure the completion of the reaction. prepchem.com

However, direct bromination to achieve substitution at other positions, such as the C9 methyl group, is more challenging due to the lower reactivity of the methyl protons. Achieving regioselectivity for the C9 position often requires more specialized reagents or reaction conditions that can overcome the inherent preference for C3 substitution.

Indirect Synthetic Pathways

Indirect methods are frequently employed to synthesize bromocamphor isomers that are not readily accessible through direct bromination. These pathways often involve multi-step sequences starting from a pre-functionalized camphor derivative. A common strategy involves the introduction of a directing group or the use of a precursor that facilitates bromination at the desired position.

One of the key mechanistic principles underpinning indirect synthetic pathways is the Wagner-Meerwein rearrangement. wikipedia.org This type of carbocation 1,2-rearrangement allows for the migration of alkyl groups, leading to a skeletal reorganization that can be exploited to achieve substitution at otherwise inaccessible positions. wikipedia.org For example, the bromination of camphor can proceed through intermediates that undergo a Wagner-Meerwein rearrangement, ultimately leading to the formation of 9-bromocamphor. cdnsciencepub.com This process can sometimes result in a mixture of enantiomers. cdnsciencepub.com

Specific Syntheses of this compound

The synthesis of this compound is a notable example where indirect pathways are essential. A prevalent method involves the bromination of (+)-endo-3-bromocamphor to yield (+)-endo-3,9-dibromocamphor. cdnsciencepub.com This dibrominated intermediate can then undergo regioselective debromination to afford optically pure (+)-9-bromocamphor. cdnsciencepub.com The mechanism of this C9-bromination is believed to involve the formation of an exo-methylene intermediate, which then reacts with bromine and rearranges back to the camphor framework. cdnsciencepub.com

The formation of this compound can also be explained by the reaction of bromine with intermediates that undergo a Wagner-Meerwein rearrangement, which can lead to a mixture of (+)- and (-)-9-bromocamphor. cdnsciencepub.com

Preparation of Key Bromocamphor Isomers (e.g., 3-Bromocamphor, 8-Bromocamphor, 10-Bromocamphor)

The synthesis of other key bromocamphor isomers also relies on specific and often distinct methodologies.

3-Bromocamphor: As previously mentioned, 3-bromocamphor is most commonly prepared by the direct bromination of camphor. A typical procedure involves reacting d-camphor with bromine at a temperature of around 80°C. prepchem.com The crude product is then purified by recrystallization. prepchem.com Various organic solvents can be used for this reaction, including ethanol, dichloroethane, and carbon tetrachloride. google.com

8-Bromocamphor: The synthesis of 8-bromocamphor is more complex and cannot be achieved by direct bromination of camphor. A successful route involves the bromination of 3,3-dibromocamphor with a mixture of bromine and chlorosulfonic acid to produce (+)-3,3,8-tribromocamphor. cdnsciencepub.com This is followed by a regioselective debromination at the C3 position to yield optically pure (+)-8-bromocamphor. cdnsciencepub.com

10-Bromocamphor: The preparation of 10-bromocamphor typically proceeds through an indirect route involving camphor-10-sulfonic acid. This sulfonic acid can be prepared by the sulfonation of camphor with sulfuric acid and acetic anhydride. wikipedia.org The resulting camphor-10-sulfonic acid can then be converted to its sulfonyl bromide, which upon thermolysis, yields 10-bromocamphor. Another approach involves the bromination of (+)-3,9-dibromocamphor with bromine in chlorosulfonic acid to produce (+)-3,9,10-tribromocamphor, which can then be selectively debrominated. cdnsciencepub.com

Reagents and Catalytic Systems in Bromination Processes

The choice of brominating agent and any accompanying catalytic system is critical in directing the regioselectivity and stereoselectivity of the bromination of camphor and its analogues.

Classical Brominating Agents

A variety of classical brominating agents have been utilized in the synthesis of bromocamphor derivatives. These reagents provide the electrophilic bromine required for the reaction.

Molecular Bromine (Br₂): This is the most fundamental brominating agent. It is often used in conjunction with a solvent such as acetic acid or chloroform. prepchem.comgoogle.com The reactivity of bromine can be modulated by the addition of a Lewis acid or a protic acid, which can polarize the Br-Br bond and increase its electrophilicity. For instance, the combination of bromine and chlorosulfonic acid is a powerful brominating system used in the synthesis of polybrominated camphor derivatives. cdnsciencepub.com

N-Bromosuccinimide (NBS): NBS is a versatile and easy-to-handle source of electrophilic bromine. It is often used for allylic and benzylic brominations, but it can also be employed for the bromination of ketones and other carbonyl compounds. In the context of camphor chemistry, NBS can be used for stereoselective bromohydrin formation in terpenes like limonene, which can be a precursor for further transformations. mdpi.com

Below is a table summarizing some classical brominating agents and their typical applications in the context of camphor chemistry.

| Reagent Name | Chemical Formula | Typical Application in Camphor Chemistry |

| Molecular Bromine | Br₂ | Direct bromination of camphor to 3-bromocamphor; Polybromination in the presence of strong acids. |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Used in stereoselective bromofunctionalization of related terpenes. |

Modern Catalytic Methods (e.g., N-Bromosuccinimide, Ammonium (B1175870) Metavanadate)

Modern synthetic approaches for the bromination of camphor have increasingly focused on catalytic methods to improve selectivity and reduce the environmental impact associated with traditional reagents like elemental bromine. researchgate.netrasayanjournal.co.in Catalysts such as N-Bromosuccinimide (NBS) and ammonium metavanadate (AMV) have been employed as effective oxidizing agents for this transformation. rasayanjournal.co.in

These reactions typically involve the use of the catalyst in conjunction with a bromide salt, such as potassium bromide (KBr), under acid-free conditions. rasayanjournal.co.in The catalyst facilitates the oxidation of the bromide ion (Br⁻) to a more electrophilic bromonium ion (Br⁺) species, which then reacts with the camphor molecule. rasayanjournal.co.in While these methods are often used for substitution at the C3 position to form 3-bromocamphor, the principles can be adapted for targeting other positions through precursor modifications. researchgate.netrasayanjournal.co.in

In the case of ammonium metavanadate, the proposed mechanism involves the Vanadium(V) center oxidizing the bromide ion. rasayanjournal.co.in This process generates the active brominating agent in situ, which then attacks the camphor substrate. rasayanjournal.co.in The use of such catalysts offers a milder and more controlled alternative to harsher traditional methods. rasayanjournal.co.in N-Bromosuccinimide is a widely recognized source of electrophilic bromine for various organic reactions, including allylic bromination and electrophilic additions to alkenes. rsc.orgorganic-chemistry.orgrsc.org Its application in camphor chemistry underscores the shift towards more versatile and selective reagents. rasayanjournal.co.in

Noteworthy rate accelerations in these catalytic brominations have been observed with the assistance of ultrasonication, which is attributed to cavitation effects that enhance mass transfer and reaction rates. rasayanjournal.co.in

Influence of Solvent and Reaction Conditions

The choice of solvent and the specific reaction conditions, including temperature and reaction time, exert a profound influence on the outcome of camphor bromination, affecting yield, regioselectivity, and the potential for side reactions. researchgate.netresearchgate.netnih.gov

Historically, strong acids like chlorosulfonic acid have been used as solvents for the bromination of camphor and its derivatives. researchgate.net For instance, the reaction of (+)-camphor in chlorosulfonic acid with bromine can yield partially racemic this compound. researchgate.net Similarly, treating (+)-3-bromocamphor under these conditions leads to the formation of (+)-3,9-dibromocamphor. researchgate.net Acetic acid is another commonly used solvent for bromination reactions of camphor, often requiring elevated temperatures (e.g., 80-85 °C) and extended reaction times (e.g., 24-48 hours) to achieve completion. researchgate.net

The reaction conditions for the synthesis of various bromocamphor derivatives are summarized in the table below, illustrating the diversity of applicable parameters.

| Starting Material | Reagents | Solvent | Temperature | Time | Product | Reference |

|---|---|---|---|---|---|---|

| (+)-Camphor | Br₂ | Chlorosulfonic Acid | Not specified | Not specified | Partially racemic this compound | researchgate.net |

| (+)-3-Bromocamphor | Br₂ | Chlorosulfonic Acid | Not specified | Not specified | (+)-3,9-Dibromocamphor | researchgate.net |

| Camphor | KBr, KBrO₃, H⁺ | Acetic Acid | 80–85 °C | 24 h | 3-Bromocamphor | researchgate.net |

| (+)-3,9-Dibromocamphor | Br₂, ClSO₃H | Not specified | Room Temp | 5 days | (+)-3,9,10-Tribromocamphor | cdnsciencepub.com |

| 3,3-Dibromocamphor | Br₂, ClSO₃H | Not specified | Not specified | Not specified | 3,3,8-Tribromocamphor | researchgate.net |

The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby directing the regiochemical outcome of the bromination. nih.gov Reaction temperature and time are critical variables that need to be optimized to maximize the yield of the desired product while minimizing the formation of unwanted byproducts, such as polybrominated species or rearrangement products. researchgate.netrsc.org

Functionalization Strategies for this compound Derivatives

This compound and its isomers serve as versatile intermediates for the synthesis of more complex molecules, particularly in the field of natural product synthesis. researchgate.netescholarship.org Their functionalization allows for the introduction of diverse chemical moieties and the construction of intricate molecular architectures.

Synthesis of Di- and Tribromocamphor Derivatives

The camphor framework can be further halogenated to yield di- and tribrominated derivatives. These reactions often rely on controlling the stoichiometry of the brominating agent and the reaction conditions to achieve the desired level of substitution.

A common strategy involves the direct bromination of a monobrominated camphor precursor. For example, (+)-3-bromocamphor can be converted to (+)-3,9-dibromocamphor by treatment with bromine in chlorosulfonic acid. researchgate.netcdnsciencepub.com Further bromination of (+)-3-bromocamphor can also lead to (+)-3,9,9-tribromocamphor as a minor product. researchgate.netrsc.org

Similarly, polybromination can be achieved starting from other isomers. The bromination of 3,3-dibromocamphor yields a mixture including (+)-3,3,8-tribromocamphor. researchgate.netresearchgate.netrsc.org Furthermore, (+)-3,9-dibromocamphor can be treated with bromine in chlorosulfonic acid to produce (+)-3,9,10-tribromocamphor. cdnsciencepub.com This tribrominated compound can then be selectively debrominated at the C3 position using zinc in acetic acid to afford (+)-9,10-dibromocamphor. cdnsciencepub.com

The synthesis of these polybrominated compounds is crucial as they open up further avenues for selective functionalization at different positions of the camphor skeleton.

| Precursor | Key Reagents | Product | Reference |

|---|---|---|---|

| (+)-3-Bromocamphor | Br₂/ClSO₃H | (+)-3,9-Dibromocamphor | researchgate.netcdnsciencepub.com |

| (+)-3-Bromocamphor | Br₂/ClSO₃H | (+)-3,9,9-Tribromocamphor (minor) | researchgate.netrsc.org |

| 3,3-Dibromocamphor | Br₂/ClSO₃H | (+)-3,3,8-Tribromocamphor | researchgate.netresearchgate.net |

| (+)-3,9-Dibromocamphor | Br₂/ClSO₃H | (+)-3,9,10-Tribromocamphor | cdnsciencepub.com |

| (+)-3,9,10-Tribromocamphor | Zn/Acetic Acid | (+)-9,10-Dibromocamphor | cdnsciencepub.com |

Introduction of Additional Functionalities

The bromine atom(s) on the camphor scaffold serve as excellent leaving groups for nucleophilic substitution reactions or as handles for organometallic transformations, allowing for the introduction of a wide array of other functional groups. This versatility makes bromocamphor derivatives highly valuable in synthetic chemistry. researchgate.netescholarship.org

For instance, 8-bromocamphor has been utilized as a key intermediate in the synthesis of the sesquiterpenoid longiborneol (B1213909). escholarship.org The bromine atom facilitates the necessary carbon-carbon bond formations to construct the target natural product.

Beyond simple substitution, the camphor skeleton can be functionalized with other groups. For example, treatment of 3,9-dichlorocamphor with fuming sulfuric acid introduces a sulfonic acid group at the C10 position, yielding 3,9-dichlorocamphor-10-sulfonic acid. researchgate.netcdnsciencepub.com This demonstrates that electrophilic substitution can be directed to other sites on the camphor ring system, providing access to derivatives with different electronic and steric properties. The synthesis of various 8,10- and 9,10-disubstituted camphor derivatives highlights the potential for creating bifunctional molecules from simple brominated precursors. cdnsciencepub.com

Green Chemistry Considerations in Bromination Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for halogenated compounds, including this compound. magritek.commagritek.comazocleantech.com The primary goals are to reduce waste, avoid hazardous materials, improve energy efficiency, and use renewable resources. magritek.comazocleantech.com

A significant step towards a greener bromination of camphor is the replacement of elemental bromine with alternative brominating agents. researchgate.net Elemental bromine is hazardous and its use results in the production of hydrobromic acid as a byproduct, leading to poor atom economy. researchgate.net Greener approaches often utilize bromide salts (like KBr) in combination with an oxidant, which generates the active brominating species in situ. researchgate.netrasayanjournal.co.in This strategy improves atom efficiency and avoids handling liquid bromine. rsc.org

The choice of solvent is another critical aspect of green synthesis. nih.govjocpr.com Traditional solvents like chlorosulfonic acid are highly corrosive and produce hazardous waste. researchgate.net Research is focused on finding more benign alternatives. jocpr.com The ideal green solvent is non-toxic, readily available, recyclable, and has a minimal environmental footprint. nih.gov While reactions in water are highly desirable, the low aqueous solubility of camphor presents a challenge. dntb.gov.ua Therefore, the development of catalytic systems that are effective in greener solvents or even under solvent-free conditions is a key area of research. jocpr.com

Furthermore, the use of catalytic rather than stoichiometric reagents aligns with green chemistry principles by reducing waste. magritek.commagritek.com The application of energy-efficient methods, such as ultrasonication, can also contribute to a more sustainable process by accelerating reactions and potentially lowering required temperatures. rasayanjournal.co.in

By integrating these principles, the synthesis of this compound and its derivatives can be made safer, more efficient, and more environmentally sustainable.

Elucidation of Reaction Mechanisms and Skeletal Rearrangements Involving 9 Bromocamphor

Mechanistic Investigations of Electrophilic Bromination

The formation of 9-bromocamphor from camphor (B46023) via electrophilic bromination is not a result of a direct substitution reaction. Instead, it proceeds through a complex mechanism deeply intertwined with the pathways responsible for the acid-catalyzed racemization of camphor. rsc.orgresearchgate.net The accepted mechanism involves a series of rearrangements that render the C(9) and C(10) methyl groups susceptible to electrophilic attack.

The process is initiated by the protonation of the camphor carbonyl group, followed by a Wagner-Meerwein rearrangement. This leads to a 3,2-exo-methyl shift (also known as a Nametkin rearrangement) and a 6,2-hydride shift. These sequential shifts generate key intermediates where the original C(9) methyl group is transformed into an electrophilic exo-methylene group. cdnsciencepub.com It is this intermediate that reacts with bromine. Following bromination, the molecule undergoes another Wagner-Meerwein rearrangement to regenerate the stable camphor framework, now bearing a bromine atom at the C(9) position. cdnsciencepub.com

This indirect pathway explains why the reaction can lead to a partially racemic mixture of (+)- and (-)-9-bromocamphor. rsc.orgcdnsciencepub.com The formation of enantiomeric intermediates during the rearrangement cascade allows for the production of both enantiomers of the final product. A general mechanistic scheme has been proposed that rationalizes the formation of this compound alongside other products and isomerizations. rsc.orgresearchgate.net

Table 1: Key Mechanistic Steps in C(9) Bromination of Camphor

| Step | Type of Rearrangement/Reaction | Intermediate(s) | Description |

| 1 | Wagner-Meerwein Rearrangement | Cationic Species | Initial rearrangement of the protonated camphor skeleton. |

| 2 | 3,2-exo-Methyl Shift (Nametkin) | Camphene-like Intermediates | The C(7)-methyl group shifts, leading to a new carbocation. |

| 3 | 6,2-Hydride Shift | Rearranged Cation | A hydride shift further transforms the intermediate. |

| 4 | Electrophilic Attack | Brominated Intermediates | The exo-methylene group formed from the original C(9)-methyl reacts with Br₂. |

| 5 | Wagner-Meerwein Rearrangement | This compound | The skeleton rearranges back to the stable bornane framework to yield the final product. |

Wagner-Meerwein Rearrangements in Bornane Systems

The Wagner-Meerwein rearrangement is a cornerstone of bornane chemistry, representing a class of carbocation-mediated 1,2-carbon shifts that enable the migration of the carbon framework. This process is fundamental to understanding the isomerization, racemization, and substitution reactions involving this compound and its parent molecule.

Acid-catalyzed treatment of camphoroids can lead to racemization and the formation of various isomers, processes that are mechanistically linked to the C(9) bromination pathway. For instance, the acid-catalyzed rearrangement of (+)-3,9-dibromocamphor can yield (-)-6,9-dibromocamphor. rsc.orgresearchgate.net This transformation underscores the mobility of the bornane skeleton under acidic conditions. The mechanism for this isomerization is considered an extension of the fundamental rearrangement pathway proposed for the partial racemization of camphor itself. cdnsciencepub.com These pathways rely on the generation of carbocationic intermediates that can interconvert through a series of Wagner-Meerwein shifts, methyl shifts, and hydride shifts, ultimately leading to products with altered stereochemistry or substituent positions.

The dynamics of methyl and hydride shifts within the bornane system are crucial for its reactivity. While the 3,2-exo-methyl shift is part of the main pathway for C(9) functionalization, evidence also exists for 3,2-endo-methyl shifts in related reactions, such as the C(8)-bromination of 3,3-dibromocamphor. cdnsciencepub.compsu.edu These shifts, often occurring in sequence with Wagner-Meerwein rearrangements, create a complex network of potential transformations. psu.edu For example, the conversion of (+)-camphor to (+)-camphor-10-sulfonic acid is explained by an intermediate reacting with SO₃, followed by a Wagner-Meerwein rearrangement to restore the camphor framework. cdnsciencepub.com A similar sequence, involving reaction with bromine, accounts for C(9) bromination. cdnsciencepub.com The specific pathway taken is often dictated by the substitution pattern of the camphor derivative and the reaction conditions.

Unusual Skeletal Transformations and Bond Cleavages

Beyond the classical rearrangements, derivatives of this compound can undergo more unusual transformations, leading to novel cyclic systems and even the cleavage of sigma bonds within the core framework.

An unconventional cyclopropanation reaction has been documented for certain derivatives of this compound. acs.orgacs.orgnih.gov Specifically, C(2) endo-alkylated this compound derivatives, when treated with a strong base like potassium tert-butoxide or sodium hydride in warm dimethyl sulfoxide (B87167) (DMSO), undergo a clean transformation to a tricyclic 7-spiro-cyclopropyl camphor derivative. acs.orgnih.gov

Research has shown that two structural features are essential for this reaction to proceed: an exo-hydroxy group at C(2) and a non-hydrogen endo-substituent at the same position. acs.orgacs.orgnih.gov The solvent also plays a critical role, with DMSO being uniquely effective. acs.orgresearchgate.net The proposed mechanism involves stereoelectronic effects that promote an intramolecular proton transfer from C(8) to the oxygen atom of the C(2)-hydroxyl group. msu.ru This is followed by an intramolecular nucleophilic substitution where the resulting carbanion at C(8) displaces the bromide at C(9), forming the spiro-cyclopropane ring.

Table 2: Substrate Requirements for Cyclopropanation of this compound Derivatives

| Position | Required Substituent | Role in Reaction |

| C(2) | exo-Hydroxy group | Essential for intramolecular proton transfer. |

| C(2) | endo-Alkyl substituent | Essential structural element for the reaction to occur. |

| C(9) | Bromo group | Acts as the leaving group for the ring-closing substitution. |

The 7-spiro-cyclopropyl camphor product obtained from the cyclopropanation reaction is itself a substrate for further fascinating rearrangements. acs.orgacs.org Under mild acidic conditions, this tricyclic compound undergoes a facile tandem sequence initiated by a Wagner-Meerwein rearrangement. acs.orgnih.gov This rearrangement is followed by the opening of the highly strained cyclopropyl (B3062369) ring, leading to a norbornenyl derivative. acs.org Subsequent rearrangement of a bicyclic epoxide intermediate, formed from the norbornenyl derivative, results in a product of formal C(1)−C(7) bond cleavage. acs.orgacs.orgnih.gov This sequence demonstrates how the strain introduced by the cyclopropyl ring can be harnessed to drive significant skeletal transformations, ultimately breaking one of the fundamental bonds of the original camphor skeleton.

Debromination Mechanisms of Bromocamphor Derivatives

The removal of bromine from bromocamphor derivatives, a process known as debromination, can proceed through various mechanistic pathways. These reactions are crucial for the synthesis of camphor and its derivatives. The specific mechanism often depends on the reagents, reaction conditions, and the position of the bromine atom on the camphor scaffold. This article focuses on the reductive and radical debromination mechanisms involving this compound.

Reductive debromination involves the addition of two electrons to the carbon-bromine bond, leading to its cleavage. This can be achieved using various reducing agents.

One common method for the reductive debromination of this compound is the use of tri-n-butyltin hydride (Bu₃SnH) or tri-n-butyltin deuteride (B1239839) (Bu₃SnD). cdnsciencepub.com These reagents, often used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN), can effectively replace the bromine atom with a hydrogen or deuterium (B1214612) atom, respectively. cdnsciencepub.com For instance, the reduction of (+)-9-bromocamphor with tri-n-butyltin deuteride in dry benzene (B151609) under reflux yields 9-deuteriocamphor. cdnsciencepub.com This method is valuable for isotopic labeling studies to trace the fate of specific atoms during reactions. psu.edu

Another approach involves the use of zinc dust in acetic acid. This classical method is effective for the debromination of various bromocamphor derivatives. For example, it can be used for the regioselective C(3)-debromination in poly-brominated camphor compounds. psu.edu The reaction of 50 mg of 6-endo-bromocamphor with 50 mg of zinc powder in 0.4 mL of 70% acetic acid under reflux for one hour results in the formation of (+)-camphor. oup.com

The use of alkali metal-metal hydride compounds, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), can also achieve reductive debromination, although these reagents can also reduce the camphor's ketone group to an alcohol. google.com The choice of reducing agent is therefore critical and depends on the desired final product.

Biochemical pathways for reductive dehalogenation also exist. Certain microorganisms can metabolize polyhalogenated compounds. For example, a genetically engineered strain of Pseudomonas containing cytochrome P450cam monooxygenase can reduce polyhalogenated compounds under low oxygen conditions. nih.gov While not specific to this compound, this highlights the potential for enzymatic reductive dehalogenation. nih.gov

Table 1: Reductive Debromination of Bromocamphor Derivatives

| Bromocamphor Derivative | Reagent(s) | Conditions | Product(s) | Citation |

| (+)-9-Bromocamphor | tri-n-butyltin deuteride, AIBN | Dry benzene, reflux | 9-Deuteriocamphor | cdnsciencepub.com |

| [9-²H]-3,3-dibromocamphor | Zn-HOAc or Zn-HBr | Not specified | [x-²H]-8-bromocamphor | psu.edu |

| 6-endo-bromocamphor | Zinc powder, 70% acetic acid | Reflux, 1 hour | (+)-Camphor | oup.com |

| Camphor derivative | NaBH₄ | Not specified | Camphol derivative | google.com |

Radical reaction mechanisms for debromination involve the formation of a camphor radical intermediate. These reactions are typically initiated by heat or a radical initiator.

The reductive debromination of α-bromocamphor (3-bromocamphor) by tertiary amines like N,N-dimethylaniline (DMA) and triethylamine (B128534) (TEA) at high temperatures proceeds through a free-radical chain mechanism. cdnsciencepub.com The reaction can be initiated at lower temperatures using an initiator such as di-tert-butylperoxide. cdnsciencepub.combg.ac.rs The proposed mechanism involves an electron transfer from the amine to the bromocamphor, generating a camphor radical and a bromine anion. This camphor radical can then abstract a hydrogen atom to form camphor. cdnsciencepub.com The dimerization of the camphor radical is a potential termination step in this chain reaction. cdnsciencepub.com

Studies on the debromination of endo-(+)-3-bromocamphor with primary amines, such as ethanolamine (B43304) and n-hexylamine, also point towards a radical mechanism. researchgate.netscielo.br Density functional theory (DFT) calculations have supported the favorability of a radical pathway. bg.ac.rsscielo.br The reaction is influenced by the polarity and boiling point of the amine used, with more polar amines like ethanolamine showing greater efficacy. researchgate.netscielo.br The initiation of the radical process is thought to occur at the high temperatures employed in these reactions. bg.ac.rs

While these examples focus on 3-bromocamphor (B185472), the principles of radical-initiated debromination are applicable to other bromocamphor isomers, including this compound. The formation of a carbon-centered radical at the C-9 position would be a key intermediate in such a process. The stability of this primary radical would influence the reaction kinetics. The use of radical initiators like AIBN in conjunction with reagents like tri-n-butyltin hydride for the reduction of this compound explicitly involves the generation of a tin radical which then abstracts the bromine atom, creating a camphor radical that is subsequently quenched. cdnsciencepub.com

Table 2: Radical Debromination of Bromocamphor Derivatives

| Bromocamphor Derivative | Reagent(s) | Conditions/Initiator | Proposed Mechanism | Product(s) | Citation |

| α-Bromocamphor | N,N-dimethylaniline (DMA) | 200°C | Free radical chain | Camphor | cdnsciencepub.com |

| α-Bromocamphor | Triethylamine (TEA) | Acetonitrile, 120°C, Di-tert-butylperoxide (BPO) | Free radical chain, electron transfer | Camphor, Camphor dimers | cdnsciencepub.com |

| endo-(+)-3-Bromocamphor | Ethanolamine | 130-135°C | Radical mechanism | Camphanimine derivative | scielo.br |

| endo-(+)-3-Bromocamphor | n-Hexylamine | Not specified | Radical mechanism | Camphanimine derivative | scielo.br |

| (+)-9-Bromocamphor | tri-n-butyltin deuteride | AIBN | Free radical | 9-Deuteriocamphor | cdnsciencepub.com |

Applications of 9 Bromocamphor in Complex Organic Synthesis

9-Bromocamphor as a Chiral Building Block in Natural Product Synthesis

The inherent chirality of this compound, available in both enantiomeric forms, makes it an attractive starting material for the total synthesis of natural products. researchgate.netescholarship.org Its well-defined stereochemistry is transferred to the target molecule, often through a series of stereospecific reactions.

This compound has proven to be instrumental in the synthesis of various terpenoid structures. For instance, fragmentation reactions of this compound derivatives have been successfully employed in the enantiospecific syntheses of (-)-furodysin and (-)-furodysinin, two sesquiterpenes isolated from marine sponges. acs.orgnih.gov This approach highlights the utility of the camphor (B46023) skeleton in accessing diverse terpene frameworks. acs.org Additionally, (+)-9-bromocamphor has served as a starting material in synthetic approaches towards the trisnorsesquiterpenoid albene. ubc.ca The functionalization of the camphor framework, often initiated from this compound, allows for the construction of complex intermediates necessary for terpenoid synthesis. cdnsciencepub.com

The camphor skeleton, and specifically its derivatives like 9,10-dibromocamphor (which can be synthesized from this compound), has been explored for its potential in steroid synthesis. researchgate.netcdnsciencepub.com Ring cleavage of these disubstituted camphor derivatives can lead to the formation of optically active hydrindenone derivatives, which are valuable intermediates in the synthesis of steroids. researchgate.netresearchgate.net This strategy leverages the chiral backbone of camphor to construct the C/D ring system of steroids with the correct absolute stereochemistry at key positions. ubc.ca The versatility of camphor and its derivatives as starting materials is enhanced by the ability to introduce functional groups at various positions, including C9 and C10, providing a pathway to complex intermediates for steroid synthesis. cdnsciencepub.com

Role of this compound and its Derivatives as Chiral Auxiliaries

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com Camphor-derived auxiliaries, including those originating from this compound, are widely used due to their rigid structure and the effective shielding they provide to one face of a reactive intermediate. numberanalytics.comresearchgate.net

Derivatives of this compound have been effectively used to induce enantioselectivity in a range of asymmetric reactions. researchgate.net For example, chiral auxiliaries derived from camphor have been successfully applied in asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net By attaching a substrate to a camphor-derived auxiliary, one can control the approach of a reagent, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the enantiomerically enriched product. numberanalytics.com The choice of solvent and reaction conditions can sometimes allow for the selective formation of either diastereomer from the same chiral auxiliary. researchgate.net

The camphor framework, often accessed through this compound, is a valuable scaffold for the synthesis of chiral ligands and catalysts used in asymmetric catalysis. researchgate.netresearchgate.net These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction.

Diphosphine Ligands: Chiral diphosphine ligands are crucial in many transition metal-catalyzed asymmetric reactions, such as hydrogenation and hydroformylation. uu.nlnih.gov Reactions of this compound with nucleophiles like diphenylphosphide can lead to the formation of chiral phosphine (B1218219) ligands. researchgate.netmolaid.com These ligands, possessing the rigid camphor backbone, can chelate to a metal, creating a well-defined chiral pocket around the active site. researchgate.net

Oxazinone Auxiliaries: Camphor-derived oxazinone auxiliaries have proven to be highly effective in directing stereoselective aldol reactions. scribd.comacs.org These auxiliaries can be prepared from camphor derivatives and attached to a substrate. The resulting imide undergoes highly diastereoselective alkylation and aldol reactions. researchgate.netscribd.com

Contributions to Fine Chemical Synthesis

The versatility of this compound extends to the synthesis of various fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. Brominated camphor derivatives, including 3-bromocamphor-8-sulfonic acid ammonium (B1175870) salt, are utilized as intermediates in the synthesis of pharmaceuticals and other fine chemicals. nordmann.globalechemi.com The use of camphor-derived building blocks is also noted in the fragrance and flavoring industry. chemimpex.com The ability to introduce various functional groups onto the camphor skeleton, starting from key intermediates like this compound, allows for the production of a wide range of structurally diverse and optically active molecules. cdnsciencepub.com

Preparation of Stereodefined Intermediates

This compound, a derivative of the naturally occurring chiral molecule camphor, serves as a valuable starting material in organic synthesis for the preparation of a variety of stereodefined intermediates. Its rigid bicyclic framework and the presence of a reactive bromine atom at the C9 position allow for highly controlled chemical transformations, leading to the formation of complex chiral building blocks.

One significant application involves the fragmentation of this compound derivatives. acs.org Research has demonstrated that the fragmentation of endo-3,9-dibromocamphor derivatives can lead to the synthesis of six-membered ring chiral pool elements that possess an asymmetric quaternary carbon center. acs.org For instance, the reduction of endo-3,9-dibromocamphor with lithium aluminum hydride (LiAlH₄) exclusively produces the endo alcohol, which can then undergo fragmentation to yield a chiral allylic alcohol. acs.org This process provides access to useful stereogenic quaternary carbon centers within carbocyclic six-membered rings, a previously challenging synthetic target. acs.org

Fragmentation of 9-Bromobornan-2-ol Derivatives

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| endo-3,9-Dibromo-2-endo-acetoxybornane | Aromatic Radical Anion | (R)-4-(1-Acetoxymethyl-1-methylethenyl)-1-methylcyclohexene | 78% | acs.org |

| endo-3,9-Dibromo-2-endo-hydroxybornane | Aromatic Radical Anion | (R)-4-(1-Hydroxymethyl-1-methylethenyl)-1-methylcyclohexene | 86% | acs.org |

Another key strategy for generating stereodefined intermediates is the base-promoted ring cleavage of disubstituted camphor derivatives. The cleavage of (+)-9,10-dibromocamphor with bases like potassium hydroxide (B78521) provides access to chiral synthons such as unsaturated carboxylic acids and lactones. researchgate.netcdnsciencepub.com These reactions effectively transfer the chirality of the camphor starting material to more flexible, functionalized monocyclic products, which are versatile intermediates for natural product synthesis. researchgate.net

Contrary to what might be expected, the kinetic methylation of this compound results in the formation of the 3-exo-methyl derivative as the primary product. researchgate.net This stereoselective functionalization provides a direct route to a stereodefined intermediate that can be used in further synthetic elaborations. researchgate.net

Furthermore, an unusual cyclopropanation reaction of this compound derivatives has been reported. msu.runih.gov When treated with potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO), certain this compound derivatives undergo an intramolecular cyclization to form a 7-spiro-cyclopropyl camphor derivative. nih.gov This reaction requires an exo-hydroxy group at the C2 position and is highly dependent on the solvent. msu.runih.gov The resulting tricyclic compounds are stereodefined intermediates that can undergo further rearrangements, such as a tandem Wagner-Meerwein rearrangement and cyclopropyl (B3062369) ring-opening, to yield other complex bicyclic structures. nih.gov

Unusual Cyclopropanation of a this compound Derivative

| Substrate | Reagents | Product | Key Structural Feature | Reference |

|---|---|---|---|---|

| 2-exo-Hydroxy-9-bromo-2-endo-substituted bornane | Potassium tert-butoxide, DMSO | 7-Spiro-cyclopropyl camphor derivative | Exo-hydroxy group at C2 | msu.runih.gov |

Synthesis of Chiral Compounds for Specific Research Applications

The stereodefined intermediates derived from this compound are instrumental in the total synthesis of complex chiral molecules for specific research purposes, including natural products and specialized ligands for asymmetric catalysis.

The chiral synthons obtained from the fragmentation of this compound derivatives have been applied in the synthesis of marine natural products. Specifically, this fragmentation was a key transformation in the four-step syntheses of furodysin (B1206360) and furodysinin, which are antiparasitic metabolites isolated from sponges. acs.org This demonstrates the utility of this compound as a chiral starting material for accessing biologically active compounds.

In the field of asymmetric catalysis, chiral ligands are crucial for controlling the stereochemical outcome of metal-catalyzed reactions. nih.gov Derivatives of this compound have been used to synthesize chiral functionalized phosphine ligands. molaid.com For example, reactions of (+)-9-bromocamphor with nucleophiles like diphenylphosphine (B32561) can yield ligands that possess a rigid camphor backbone. molaid.com The defined stereochemistry and rigidity of the camphor skeleton can impart high levels of enantioselectivity when these ligands are complexed with a metal catalyst. nih.govmolaid.com

The base-promoted ring cleavage of 9,10-dibromocamphor not only provides versatile chiral intermediates but also opens pathways to terpenoid and steroid synthesis. researchgate.netcdnsciencepub.com The resulting unsaturated acids and lactones serve as key building blocks, carrying the original chirality of camphor into the target molecules. researchgate.net For instance, the ring cleavage of 9,10-dibromocamphor can lead to an optically active hydrindenone derivative, which has potential as an intermediate in steroid synthesis. researchgate.net

Applications of this compound Derived Intermediates

| Intermediate Type | Application | Example Target Molecules | Reference |

|---|---|---|---|

| Chiral cyclohexene (B86901) from fragmentation | Natural Product Synthesis | Furodysin, Furodysinin | acs.org |

| Ring-cleaved unsaturated acids/lactones | Steroid and Terpenoid Synthesis | Hydrindenone derivatives | researchgate.netresearchgate.net |

| Functionalized camphor skeleton | Asymmetric Catalysis | Chiral phosphine ligands | molaid.com |

The unusual cyclopropanation of this compound derivatives also leads to compounds with significant potential in synthesis. The resulting 7-spiro-cyclopropyl derivatives can undergo facile tandem Wagner-Meerwein rearrangement-cyclopropyl ring-opening under mild acidic conditions. nih.gov This sequence leads to norbornenyl derivatives and, after subsequent rearrangement, results in a formal C1-C7 bond cleavage product, providing access to novel and complex chiral scaffolds. nih.gov

Analytical and Computational Methodologies in 9 Bromocamphor Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the characterization of 9-bromocamphor and its derivatives. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are particularly crucial in providing detailed structural information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of this compound and its reaction products. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of this compound, the chemical shifts and coupling constants of the protons offer insights into their spatial relationships. For instance, in a study on the methylation of (+)-9-bromocamphor, the resulting epimers, 9-bromo-3-exo-methylcamphor and 9-bromo-3-endo-methylcamphor, were distinguished and quantified using 400 MHz ¹H NMR. cdnsciencepub.com The characteristic signals for the methyl groups and the bridgehead protons, along with their multiplicities, allow for unambiguous assignment. cdnsciencepub.com Similarly, the ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule, confirming the presence of methine, methylene, methyl, quaternary, and carbonyl carbons. scielo.org.za Two-dimensional NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, further solidifying the structural assignment. scielo.org.za

Below is an interactive data table summarizing the ¹H NMR spectral data for a derivative of this compound, (+)-9-bromo-3-exo-methylcamphor.

| Proton Signal (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 0.96 | s | - | 3H |

| 1.02 | s | - | 3H |

| 1.23 | d | 8 | 3H |

| 2.04 | q | 8 | 1H |

| 2.25 | d | 4 | 1H |

| 3.19 and 3.57 | ABq | 10 | 2H |

X-ray Crystallographic Analysis for Absolute Configuration and Structural Confirmation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral molecules. anton-paar.com For camphor (B46023) derivatives, this method has been instrumental in confirming structures and resolving ambiguities that may arise from spectroscopic data alone. scielo.org.zarsc.org

In the context of research involving brominated camphor derivatives, single crystal X-ray analysis has been used to definitively identify reaction by-products. scielo.org.za For example, in a study on the synthesis of 8-bromocamphor, a major by-product was initially thought to be one isomer based on NMR data, but X-ray crystallography confirmed its structure to be 3,3,4-trimethyl-1,7-dibromonorbornan-2-one. scielo.org.zaresearchgate.net This highlights the importance of X-ray analysis in providing unequivocal structural proof. The technique has also been crucial in establishing the absolute configuration of related compounds like (+)-3-bromocamphor, which in turn helps in assigning the stereochemistry of other terpenes. rsc.org

Theoretical and Computational Chemistry Studies

Theoretical and computational methods have become increasingly vital in understanding the intricacies of chemical reactions and molecular properties. For this compound and related compounds, these approaches provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict molecular geometries, energies, and other properties. In the study of camphor derivatives, DFT calculations have been employed to support structural assignments made through spectroscopic techniques. scielo.org.zaresearchgate.net

For instance, DFT calculations can be used to compute the relative energies of different possible isomers of a reaction product, helping to identify the most likely structure. researchgate.net This approach was used to investigate the formation of a by-product in the synthesis of 8-bromocamphor, where DFT calculations helped to rationalize the observed product distribution. scielo.org.zaresearchgate.net The method can also be used to analyze electronic properties, such as the distribution of electron density and molecular orbital energies, which are crucial for understanding reactivity. researchgate.netresearchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states. This is particularly useful for understanding complex rearrangements and reaction pathways.

In the study of skeletal rearrangements of camphor derivatives, computational methods have been used to map out potential reaction pathways and calculate their energetic profiles. scielo.org.za By identifying the transition state structures and their associated activation energies, researchers can predict the most favorable reaction mechanism. For example, the formation of 3,3,4-trimethyl-1,7-dibromonorbornane-2-one from a dibromocamphor precursor was analyzed using computational modeling to evaluate different proposed mechanistic pathways. scielo.org.za These calculations can reveal energetically unfavorable steps, such as high-energy hydride or bromide shifts, helping to rule out certain mechanisms. scielo.org.za

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by simulating the motion of atoms and molecules over time. ebsco.comnih.gov This technique can offer valuable insights into reaction mechanisms, solvent effects, and conformational dynamics. ebsco.com

While specific MD simulation studies focusing solely on this compound are not extensively detailed in the provided context, the general applicability of this method is clear. MD simulations can be used to model the interaction of this compound with other molecules, such as solvents or reactants, providing a more realistic picture of the reaction environment. For example, discrepancies between experimental and computational kinetic isotope effects in reactions involving organotin deuterides have been suggested to be addressable by considering solvent dynamics through MD simulations. In the broader context of camphor derivatives, MD simulations could be used to study their interactions with biological macromolecules, providing insights into their mechanisms of action. nih.govdntb.gov.ua

Prediction of Electronic Properties and Reactivity Profiles

Computational chemistry serves as a powerful tool for predicting the electronic characteristics and reactivity of molecules like this compound. escholarship.org Methods such as Density Functional Theory (DFT) allow for the detailed investigation of a molecule's electronic structure, offering insights that complement experimental findings. core.ac.ukresearchgate.net By calculating various electronic parameters, a comprehensive profile of the molecule's stability, reactivity, and the nature of its chemical bonds can be established.

Frontier Molecular Orbitals (FMOs)

The reactivity of a chemical species is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. malayajournal.orgniscpr.res.in

For camphor and its derivatives, DFT calculations have been employed to determine these properties. researchgate.net The carbonyl group's non-bonding electrons (lone pairs) on the oxygen atom are typically associated with the HOMO, making this site a primary center for electron donation. libretexts.org The LUMO is generally the π* antibonding orbital of the carbonyl C=O bond, centered primarily on the electrophilic carbon atom. libretexts.org The introduction of a bromine atom at the C-9 position influences the energies of these orbitals due to its electronegativity and size.

Computational studies on camphor have shown that the HOMO-LUMO gap is significant, indicating good stability. researchgate.net For instance, DFT calculations at the B3LYP/6-311++G** level of theory provide values for these parameters, which are essential for predicting how the molecule will interact with other chemical entities. researchgate.net

Interactive Table: Calculated Electronic Properties of Camphor (as a reference) Note: Specific computational data for this compound is not widely published. The following table for camphor provides a reference point for understanding the electronic properties of the core structure. The presence of the bromine atom in this compound would alter these values.

| Parameter | Description | Typical Calculated Value (eV) | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 to -7.0 | Represents the ability to donate electrons. ossila.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ 0.5 to 1.0 | Represents the ability to accept electrons. ossila.comwuxibiology.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | ~ 7.0 to 8.0 | Indicates chemical stability and reactivity. malayajournal.orglew.ro |

| Electrophilicity Index (ω) | Measures the propensity to accept electrons | Varies | A higher value indicates a better electrophile. researchgate.net |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is invaluable for predicting how a molecule will interact with electrophiles and nucleophiles. malayajournal.org In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Fukui Functions

Fukui functions provide a more quantitative prediction of local reactivity at specific atomic sites within a molecule. researchgate.net This method, rooted in DFT, helps identify which atoms are most likely to participate in different types of reactions. niscpr.res.inresearchgate.net The function is calculated for:

Nucleophilic attack (f+): Predicts the site where the molecule is most likely to accept an electron.

Electrophilic attack (f-): Predicts the site where the molecule is most likely to donate an electron.

Radical attack (f0): Predicts the site most susceptible to attack by a radical species.

For this compound, Fukui analysis would be expected to yield the following predictions:

The carbonyl carbon would likely have a high f+ value, marking it as the primary site for nucleophilic attack.

The carbonyl oxygen would have a high f- value, confirming its role as the primary site for electrophilic attack.

The C-9 carbon, bonded to the bromine, would also be a site of interest, with its reactivity profile influenced by the electron-withdrawing nature of the bromine atom.

These computational methodologies provide a detailed framework for understanding and predicting the behavior of this compound in chemical reactions, guiding further synthetic and mechanistic studies. core.ac.uk

Interactive Table: Predicted Reactivity Sites in this compound

| Atomic Site | Computational Method | Predicted Reactivity |

| Carbonyl Carbon (C=O) | MEP, Fukui Function (f+) | Site for nucleophilic attack. libretexts.org |

| Carbonyl Oxygen (C=O) | MEP, Fukui Function (f-) | Site for electrophilic attack. libretexts.orgmalayajournal.org |

| C-9 Carbon (CH2Br) | Fukui Function (f+) | Potential site for nucleophilic substitution. |

| Bromine Atom | MEP | Influences regional charge distribution and reactivity. |

Future Directions and Emerging Paradigms in 9 Bromocamphor Research

Exploration of Novel Reaction Pathways and Reactivity

While the fundamental reactivity of 9-bromocamphor is well-documented, ongoing research continues to uncover novel and often unexpected reaction pathways. These discoveries not only expand the synthetic toolkit available to chemists but also deepen the understanding of reactivity in sterically congested environments.

One area of active exploration is the substitution at the sterically hindered neopentyl C9-position. Standard SN2 conditions often fail; however, researchers have identified specific, robust conditions to achieve this transformation. For instance, the synthesis of 9-mercaptocamphor, a fragrant compound, was successfully achieved through the substitution of this compound using potassium thioacetate (B1230152) in N-methylpyrrolidone at high temperatures (180°C) for an extended period (3 days). thieme-connect.commolaid.com This peculiar reactivity highlights how strain release can facilitate otherwise difficult substitution reactions. thieme-connect.commolaid.com

Fragmentation and ring-cleavage reactions represent another fertile ground for discovery. Base-promoted ring cleavage of derivatives like 9,10-dibromocamphor has been shown to produce valuable chiral intermediates for natural product synthesis. researchgate.net Similarly, fragmentation reactions of functionalized this compound derivatives have been exploited in the enantiospecific synthesis of complex natural products like (-)-furodysin, (-)-furodysinin, and (-)-cannabidiol. acs.org A notable development in this area is a one-step α-arylation of 3,9-dibromocamphor, which provides a direct route to a variety of α-arylated camphor (B46023) derivatives. acs.org

Perhaps one of the most intriguing discoveries is the unusual γ-eliminative cyclopropanation of certain this compound derivatives. acs.orgacs.orgnih.gov This reaction, effected by a strong base like potassium tert-butoxide in DMSO, leads to a 7-spiro-cyclopropyl camphor derivative through a process involving a formal cleavage of the C1-C7 bond. acs.orgnih.govacs.org The reaction is highly specific, requiring an exo-hydroxy group and a non-hydrogen endo-substituent at the C2 position, with DMSO being the uniquely effective solvent. acs.orgacs.orgnih.gov The resulting tricyclic product can undergo further facile rearrangements, demonstrating the potential for complex skeletal reorganization. acs.orgnih.gov

Mechanistic investigations into the bromination of camphor itself continue to provide insights that inform the synthesis of its derivatives. The formation of partially racemic this compound from (+)-camphor, for example, is explained by a complex mechanism involving Wagner-Meerwein rearrangements. researchgate.netresearchgate.netcdnsciencepub.com Understanding these pathways is crucial for controlling the stereochemical outcome of syntheses involving these compounds.

| Reaction Type | Reagents/Conditions | Product(s) | Key Finding | Reference(s) |

| Nucleophilic Substitution | Potassium thioacetate, N-methylpyrrolidone, 180°C, 3 days | 9-Mercaptocamphor | Successful SN2 substitution at a sterically hindered neopentyl position. | thieme-connect.commolaid.com |

| Cyclopropanation | Potassium tert-butoxide, DMSO | 7-spiro-cyclopropyl camphor derivative | Novel formal C1-C7 bond cleavage and γ-elimination. | acs.orgacs.orgnih.gov |

| Fragmentation | Base-promoted | Chiral limonene-type structures, (-)-Cannabidiol | Access to complex natural product skeletons. | acs.org |

| α-Arylation | Organolithium reagents on 3,9-dibromocamphor | α-Aryl camphor derivatives | New method for direct C-C bond formation at the α-position. | acs.org |

| Ring Cleavage | Base | Chiral cyclopentane (B165970) derivatives | Formation of useful synthons from 9,10-dibromocamphor. | researchgate.net |

Development of Sustainable Synthetic Methodologies

In line with the principles of green chemistry, a significant trend in modern organic synthesis is the development of more sustainable and efficient methodologies. Research involving this compound and its parent compound, camphor, reflects this shift, with a focus on atom economy, catalytic processes, and the use of renewable feedstocks.

Recent advances in C-H functionalization offer a powerful strategy to derivatize the camphor framework in a selective and predictable manner, often bypassing the need for multi-step sequences involving protecting groups and functional group interconversions. researchgate.net This approach aligns with the goal of creating complex molecules more efficiently.

Another sustainable paradigm is the use of "scaffold remodeling." Instead of starting from camphor, which can involve capricious and low-yielding bromination steps, researchers have developed routes from alternative chiral pool terpenes. nih.govescholarship.org For instance, a concise synthesis of a key intermediate for longiborneol (B1213909) was achieved by remodeling (S)-carvone, demonstrating a more reliable and potentially greener pathway to complex camphor-related structures. nih.govescholarship.org

The development of novel organocatalysts derived from camphor is another key area. Camphor-derived bifunctional thiourea (B124793) organocatalysts have been synthesized and shown to be effective in promoting asymmetric reactions. researchgate.net These metal-free catalysts are often more environmentally benign than their transition-metal counterparts. Furthermore, the broader field of asymmetric catalysis is moving towards systems that employ noncovalent interactions (e.g., hydrogen bonding) to control stereoselectivity, a strategy that can be applied to catalysts derived from the camphor scaffold to achieve highly atom-economic transformations. acs.org The synthesis of camphor itself can be achieved from α-pinene, a renewable resource derived from coniferous trees, which provides a sustainable origin for this entire class of compounds. smolecule.com

| Sustainable Approach | Description | Example/Application | Reference(s) |

| C-H Functionalization | Direct, selective activation and derivatization of C-H bonds. | Provides more direct routes to functionalized camphor derivatives, improving step-economy. | researchgate.net |

| Scaffold Remodeling | Using alternative, readily available starting materials to access complex skeletons. | Synthesis of longiborneol intermediates from (S)-carvone instead of camphor. | nih.govescholarship.org |

| Organocatalysis | Use of metal-free, small organic molecules to catalyze reactions. | Development of camphor-derived thiourea catalysts for asymmetric synthesis. | researchgate.net |

| Renewable Feedstocks | Sourcing starting materials from non-petroleum-based origins. | Synthesis of camphor from α-pinene, obtained from coniferous trees. | smolecule.com |

Advanced Applications in Materials Science and Interdisciplinary Fields

The unique chiral structure of this compound and its derivatives makes them valuable probes and building blocks in fields beyond traditional organic synthesis. Emerging applications in materials science and other interdisciplinary areas are a testament to the compound's versatility.

In materials science, the field of "chirogenesis" explores the transfer of chirality from a molecular level to a macroscopic material property. dokumen.pub Chiral camphor derivatives, such as bromocamphor-9-sulfonate, are being investigated as components for creating chiral materials, including 1D, 2D, and 3D structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). dokumen.pub The inherent chirality of the bromocamphor unit can impart unique optical, electronic, or recognition properties to these advanced materials. chemimpex.com

The interaction of chiral molecules with polarized light and particles is a fundamental area of research at the intersection of chemistry and physics. Bromocamphor has been a model compound for studying photoelectron circular dichroism (PECD), a phenomenon where the angular distribution of photoelectrons emitted from a chiral molecule depends on the circular polarization of the ionizing radiation. aip.orgarxiv.org These gas-phase studies provide sensitive probes of molecular electronic structure and chirality.

Even more fundamentally, this compound has been used in experiments to test the Vester-Ulbricht hypothesis, which posits that the intrinsic chirality of elementary particles (specifically, the longitudinal polarization of electrons from beta decay) could be the origin of biological homochirality. Researchers have observed that the dissociative electron attachment to chiral bromocamphor molecules is sensitive to the helicity of the incident electrons. researchgate.net This remarkable finding demonstrates a preferential breakup of a chiral molecule by chiral electrons, providing experimental support for a potential abiotic mechanism for the emergence of life's preferred handedness. researchgate.net

| Field | Application of this compound | Significance | Reference(s) |

| Materials Science | Building block for chiral materials (e.g., MOFs, COFs). | Inducing chiroptical and other unique properties in advanced materials. | dokumen.pubchemimpex.com |

| Chemical Physics | Model compound for Photoelectron Circular Dichroism (PECD) studies. | Fundamental understanding of the interaction between polarized light and chiral matter. | aip.orgarxiv.org |

| Astrobiology/Physics | Target molecule in electron-induced breakup experiments. | Testing the Vester-Ulbricht hypothesis for the origin of biological homochirality. | researchgate.net |

| Natural Product Synthesis | Chiral starting material and intermediate. | Enantiospecific synthesis of complex molecules like (-)-cannabidiol. | acs.org |

| Organocatalysis | Precursor for chiral organocatalysts. | Development of metal-free catalysts for asymmetric reactions. | researchgate.net |

Synergistic Integration of Experimental and Computational Approaches

The complexity of the reactions and properties of camphor derivatives increasingly necessitates a synergistic approach that combines experimental investigation with theoretical computation. This integrated paradigm allows for a deeper mechanistic understanding, predictive power, and rational design of new experiments.

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms involving bromocamphor derivatives. For example, in the synthesis of 8-bromocamphor, a major by-product was structurally misassigned until a combined approach using NMR, X-ray crystallography, and DFT-level computational modeling definitively identified its correct structure and clarified the mechanistic pathways for its formation. scielo.org.za The calculations were able to assess the stability of proposed intermediates, ruling out certain pathways and supporting others. scielo.org.za

Similarly, the mechanistic rationale for the unusual cyclopropanation reaction of this compound derivatives is being further explored with the aid of theoretical calculations based on force-field models. acs.org These computational studies can help explain the determinative role of the solvent and the specific structural requirements for the reaction to proceed.

The synergy is also evident in the study of the physical properties of these molecules. In PECD studies of camphor, newly optimized photoionization dynamics calculations have been shown to be in reasonably good agreement with experimental data, even in challenging near-threshold regions. aip.org This interplay helps to refine both the theoretical models and the interpretation of the experimental results. Computational methods are also used to assign spectral features, such as calculating scaled harmonic vibrational wavenumbers to compare with experimental IR spectra, providing a more confident structural determination. arxiv.org This integration of wet-lab chemistry and in-silico analysis represents the future of research in this area, enabling a more profound and predictive understanding of the intricate world of this compound.

Q & A

Basic: What are the established methods for synthesizing 9-Bromocamphor, and what factors influence reaction yield?

Answer:

The bromination of camphor using bromine in the presence of sulfuric acid is a standard synthesis route, producing (±)-9-bromocamphor. Reaction yield (e.g., 70% in early studies) depends on stoichiometric ratios, temperature control, and catalyst choice. For enantioselective synthesis, tri-n-butyltin deuteride reduction of this compound is preferred over zinc-acetic acid due to milder conditions and better control over stereochemistry . Optimizing solvent polarity and reaction time can further enhance yield.

Basic: How is this compound characterized spectroscopically to confirm its structure?

Answer:

Key techniques include:

- NMR : H and C NMR to identify bromine-induced deshielding effects at the C9 position.

- IR Spectroscopy : Detection of C-Br stretching vibrations (~550–600 cm).

- X-ray Crystallography : For unambiguous confirmation of molecular geometry.

Ensure purity via melting point analysis (literature range: 209–210°C) and chromatographic methods (e.g., HPLC with chiral columns for enantiomeric resolution). Detailed protocols should align with journal guidelines for reproducibility, including instrument calibration and raw data archiving .

Advanced: What strategies can optimize the enantiomeric purity of this compound derivatives in asymmetric synthesis?

Answer:

- Chiral Catalysts : Use enantioselective catalysts like BINOL-derived Lewis acids to direct bromination stereochemistry.

- Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions.

- Kinetic Resolution : Exploit differences in reaction rates of enantiomers under controlled conditions.

Report enantiomeric excess (ee) via chiral HPLC or optical rotation measurements. Comparative studies using tri-n-butyltin deuteride reduction can validate improvements over traditional methods .

Advanced: How can researchers resolve contradictions in reported reaction kinetics of this compound under varying conditions?

Answer:

- Systematic Parameter Variation : Test variables (temperature, solvent, catalyst loading) independently to isolate contributing factors.

- Statistical Analysis : Apply ANOVA or multivariate regression to identify dominant variables.

- Mechanistic Probes : Use isotopic labeling (e.g., ) or computational modeling (DFT) to study transition states.

Contradictions often arise from unaccounted side reactions or impurities; rigorous characterization of intermediates and byproducts is critical .

Experimental Design: How to design a reproducible protocol for this compound-based reactions considering solvent and catalyst variability?

Answer:

- Control Experiments : Include baseline reactions (no catalyst) and replicate trials.

- Documentation : Specify solvent drying methods, catalyst batch numbers, and equipment calibration data.

- Supporting Information : Provide raw spectral data, chromatograms, and crystallographic CIF files in supplementary materials.

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure clarity and reproducibility .

Data Analysis: What statistical approaches are appropriate for analyzing discrepancies in thermodynamic data of this compound?

Answer:

- Error Propagation Analysis : Quantify uncertainties in calorimetric measurements (e.g., ΔH, ΔS).

- Bland-Altman Plots : Visualize agreement between datasets from different labs.

- Meta-Analysis : Pool data from literature while adjusting for methodological differences (e.g., solvent effects).

Report confidence intervals and avoid overprecision (e.g., limit significant figures to instrument precision) .

Research Question Formulation: How to apply the FINER criteria when developing hypotheses around this compound's reactivity?

Answer:

- Feasible : Ensure access to bromination reagents and analytical tools.

- Novel : Focus on understudied areas (e.g., photochemical bromination).

- Ethical : Adhere to lab safety protocols for hazardous bromine handling.

- Relevant : Align with broader goals (e.g., chiral synthon development).

Use the PICO framework to structure objectives: Population (reaction systems), Intervention (catalyst type), Comparison (traditional vs. modern methods), Outcome (yield/ee) .

Data Management: What are best practices for documenting synthetic procedures and spectral data of this compound to ensure reproducibility?

Answer:

- Structured Metadata : Include reaction conditions (time, temperature, stoichiometry), instrument settings, and purity thresholds.

- Digital Archiving : Use repositories like Zenodo for raw NMR/Fourier-transform data.

- Version Control : Track protocol iterations and anomalies in lab notebooks.

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and reference datasets using DOIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products